molecular formula C20H24N2O B10899798 N'-(4-ethylcyclohexylidene)-2-(naphthalen-1-yl)acetohydrazide

N'-(4-ethylcyclohexylidene)-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B10899798
M. Wt: 308.4 g/mol
InChI Key: LIARGVOPEIIMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation of 4-ethylcyclohexanone with 1-naphthylacetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:

4-ethylcyclohexanone+1-naphthylacetic acid hydrazideN’ 1 -(4-ethylcyclohexyliden)-2-(1-naphthyl)acetohydrazide\text{4-ethylcyclohexanone} + \text{1-naphthylacetic acid hydrazide} \rightarrow \text{N'~1~-(4-ethylcyclohexyliden)-2-(1-naphthyl)acetohydrazide} 4-ethylcyclohexanone+1-naphthylacetic acid hydrazide→N’ 1 -(4-ethylcyclohexyliden)-2-(1-naphthyl)acetohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-(4-METHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE
  • N’~1~-(4-PROPYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE is unique due to the presence of the ethyl group on the cyclohexylidene ring, which may influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(4-ethylcyclohexylidene)amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H24N2O/c1-2-15-10-12-18(13-11-15)21-22-20(23)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15H,2,10-14H2,1H3,(H,22,23)

InChI Key

LIARGVOPEIIMCV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

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